1,3,5-Tribromo-2-(difluoromethoxy)benzene

Description

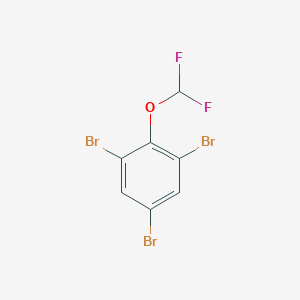

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDRFHPQHCBMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580099 | |

| Record name | 1,3,5-Tribromo-2-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920981-13-1 | |

| Record name | 1,3,5-Tribromo-2-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 1,3,5 Tribromo 2 Difluoromethoxy Benzene

Detailed Mechanisms of Cross-Coupling Reactions Involving the Aryl Bromide Moieties

The bromine atoms of 1,3,5-Tribromo-2-(difluoromethoxy)benzene serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For this compound, these reactions provide a powerful means to introduce a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. The catalytic cycle for the Suzuki-Miyaura coupling of this compound is generally understood to proceed through three key steps: libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of a palladium(0) complex to one of the carbon-bromine bonds of this compound. libretexts.orgharvard.edu This step, often rate-determining, forms a palladium(II) intermediate. libretexts.org The reactivity of the aryl bromides is generally higher than that of aryl chlorides in this step. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgharvard.edu

The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated substrates can often be controlled by the reaction conditions. researchgate.net In the case of this compound, the steric hindrance and electronic effects of the difluoromethoxy group and the other bromine atoms will influence which C-Br bond reacts preferentially.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. The mechanism is believed to involve a dual catalytic system of palladium and copper. dntb.gov.ua The currently accepted mechanism involves the following key steps:

Oxidative Addition: Similar to the Suzuki coupling, a palladium(0) species undergoes oxidative addition to a C-Br bond of this compound.

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

Recent studies have also explored copper-free Sonogashira reactions, which can be advantageous in certain contexts. ibs.re.kr The regioselectivity in polyhalogenated systems can be finely tuned. nih.gov

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds as follows:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to a C-Br bond of this compound.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond in a syn-periplanar fashion.

Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-periplanar manner, to form the alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

The development of recyclable catalyst systems, such as those supported on magnetic nanoparticles, has made the Heck reaction more environmentally friendly. ibs.re.kr

Table 1: Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Mechanistic Steps | Catalyst System |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.orgharvard.edu | Palladium(0) complex, Base |

| Sonogashira | Oxidative Addition, Formation of Copper(I) Acetylide, Transmetalation, Reductive Elimination | Palladium(0) complex, Copper(I) salt, Base |

| Heck | Oxidative Addition, Alkene Insertion, Syn-β-Hydride Elimination, Reductive Elimination | Palladium(0) complex, Base |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. berkeley.edu The catalytic cycle is generally accepted to involve:

Oxidative Addition: A palladium(0) complex undergoes oxidative addition to a C-Br bond of this compound.

Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the C-N bond and regenerating the palladium(0) catalyst. mit.edu

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often providing high catalytic activity. wikipedia.org The reaction scope is broad, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl bromides. organic-chemistry.org Similar palladium-catalyzed methods have been developed for the formation of C-O bonds, leading to aryl ethers. berkeley.edu Copper-catalyzed C-N coupling reactions also provide an alternative pathway for the amination of aryl halides. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For this compound, the strongly electron-withdrawing difluoromethoxy group and the three bromine atoms activate the ring towards nucleophilic attack.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway: libretexts.org

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing a bromine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents.

Elimination of the Leaving Group: The leaving group, in this case, a bromide ion, is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the substitution product. libretexts.org

The regioselectivity of SNAr reactions on polysubstituted benzenes is influenced by the position of the activating groups. Electron-withdrawing groups positioned ortho and para to the leaving group provide the most significant stabilization of the Meisenheimer complex, thus directing the substitution to these positions. masterorganicchemistry.com In this compound, the difluoromethoxy group will strongly activate the ortho and para positions towards nucleophilic attack.

Electrophilic Aromatic Substitution on this compound: Regioselectivity and Kinetics

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The substituents already present on the benzene (B151609) ring have a profound effect on both the rate (kinetics) and the position of the incoming electrophile (regioselectivity). vanderbilt.edu

In the case of this compound, the substituents are a mix of deactivating and directing groups. The three bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org The difluoromethoxy group is also expected to be deactivating due to the strong inductive effect of the fluorine atoms.

The general mechanism for electrophilic aromatic substitution proceeds in two steps: byjus.com

Formation of the Arenium Ion: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.com

Radical Reactions and Reductive Dehalogenation Processes Involving this compound

Aryl bromides can participate in radical reactions, often initiated by radical initiators or photochemical methods. One important radical process is reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents. For instance, processes using sodium or calcium in lower alcohols have been developed for the reductive dehalogenation of polyhaloaromatics. google.com

Microbial reductive dehalogenation is another significant pathway, particularly in environmental contexts. nih.gov Certain anaerobic microorganisms can utilize halogenated aromatic compounds as electron acceptors in a process called dehalorespiration. nih.gov This process involves enzymes known as reductive dehalogenases. nih.gov The susceptibility of a particular halogenated compound to microbial reductive dehalogenation depends on factors such as the redox potential and the presence of other electron acceptors. nih.gov

Chemoselective and Regioselective Control in Multi-Functionalized Aromatic Systems

The presence of multiple reactive sites on this compound makes chemoselective and regioselective functionalization a key challenge and opportunity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in cross-coupling reactions, it might be possible to selectively react one of the C-Br bonds while leaving the others intact. This can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature.

Regioselectivity pertains to the control of the position of the reaction. In the context of this compound, the three bromine atoms are not electronically equivalent due to the influence of the ortho-difluoromethoxy group. The bromine atoms at the 1- and 5-positions are electronically different from the bromine at the 3-position. This electronic differentiation, coupled with steric effects, can be exploited to achieve regioselective functionalization. For instance, in palladium-catalyzed couplings, the oxidative addition step is sensitive to both electronic and steric factors, which can lead to preferential reaction at one of the C-Br bonds. mit.edugoogle.com

The ability to control both chemoselectivity and regioselectivity is crucial for the stepwise and controlled synthesis of complex molecules derived from this compound, allowing for the creation of a diverse range of derivatives with tailored properties.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3,5 Tribromo 2 Difluoromethoxy Benzene

High-Resolution NMR Spectroscopy for Conformational and Electronic Structure Probesrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 1,3,5-Tribromo-2-(difluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its atomic connectivity and electronic environment.

Multidimensional NMR Techniques for Complex Spectral Assignment

Given the substitution pattern of this compound, its ¹H and ¹³C NMR spectra are expected to be relatively simple. However, multidimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment of the proton and carbon signals.

¹H NMR Spectroscopy : The proton spectrum is predicted to show two distinct signals. A singlet corresponding to the two equivalent aromatic protons (H-4 and H-6) and a triplet for the single proton of the difluoromethoxy group (-OCHF₂). The aromatic protons would likely appear in the downfield region, typical for benzene (B151609) derivatives. chemicalbook.comspectrabase.com The proton of the -OCHF₂ group is expected to be a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would display several signals corresponding to the unique carbon atoms in the molecule. The carbon of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). chemicalbook.comchemicalbook.com The aromatic carbon atoms would have distinct chemical shifts influenced by the bromine and difluoromethoxy substituents. The carbons bearing bromine atoms (C-1, C-3, C-5) would be significantly shielded compared to unsubstituted benzene, while the oxygen-bearing carbon (C-2) would be deshielded. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.50 - 7.80 | s | - | H-4, H-6 |

| ¹H | 6.60 - 7.00 | t | ²JHF ≈ 55-60 | -OCH F₂ |

| ¹³C | 115 - 125 | t | ¹JCF ≈ 270-280 | -OC HF₂ |

| ¹³C | 150 - 155 | m | - | C-2 |

| ¹³C | 130 - 135 | m | - | C-4, C-6 |

| ¹³C | 110 - 120 | m | - | C-1, C-3, C-5 |

This table contains predicted data based on analogous compounds and general spectroscopic principles.

Fluorine NMR Spectroscopy in the Characterization of Difluoromethoxy Dynamics and Interactionsrsc.org

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms within a molecule. wikipedia.orgbiophysics.org For this compound, ¹⁹F NMR provides direct insight into the electronic properties and conformational behavior of the difluoromethoxy group.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | -90 to -110 | d | ²JFH ≈ 55-60 | -OCHF ₂ |

This table contains predicted data based on analogous compounds and general spectroscopic principles. rsc.org

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structurersc.org

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The analysis of these spectra allows for the identification of functional groups and provides information about the molecular structure and symmetry. For this compound, characteristic bands for the C-Br, C-F, C-O, and aromatic C-H bonds are expected.

The FT-IR and Raman spectra would be dominated by vibrations of the heavily substituted benzene ring. Key expected vibrational modes include:

C-H stretching : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C-F stretching : The C-F stretching vibrations of the difluoromethoxy group are expected to give rise to strong absorptions in the IR spectrum, likely in the 1100-1000 cm⁻¹ range. researchgate.net

C-O stretching : The C-O-C ether linkage will exhibit characteristic stretching vibrations, typically in the 1300-1150 cm⁻¹ region.

C-Br stretching : The C-Br stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ range. researchgate.net

Aromatic ring vibrations : The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. globalresearchonline.net

A combined experimental and theoretical (DFT) study on the related molecule 1,3,5-tribromo-2,4,6-trifluoro-benzene has shown the utility of these techniques in assigning vibrational modes. researchgate.net A similar approach for this compound would provide a detailed understanding of its vibrational properties.

Predicted Key Vibrational Frequencies for this compound

| Predicted Frequency Range (cm⁻¹) | Assignment | Technique |

| 3100 - 3000 | Aromatic C-H stretch | FT-IR, Raman |

| 1600 - 1450 | Aromatic C=C stretch | FT-IR, Raman |

| 1300 - 1150 | C-O-C asymmetric stretch | FT-IR |

| 1100 - 1000 | C-F stretch | FT-IR |

| 700 - 500 | C-Br stretch | FT-IR, Raman |

This table contains predicted data based on analogous compounds and general spectroscopic principles. nih.govnih.gov

X-ray Crystallography and Solid-State Characterization of this compound Derivativesresearchgate.net

While no crystal structure for this compound is currently available in the public domain, X-ray crystallography remains the definitive method for determining its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

A hypothetical crystal structure of this compound would likely be governed by a variety of weak intermolecular interactions. These interactions dictate the packing of molecules in the crystal lattice. Expected interactions include:

Halogen Bonding : The bromine atoms in the molecule can act as halogen bond donors, potentially interacting with the oxygen atom of the difluoromethoxy group or other bromine atoms on neighboring molecules (Br···O or Br···Br interactions).

C-H···F and C-H···O Hydrogen Bonding : Weak hydrogen bonds involving the aromatic C-H groups and the fluorine or oxygen atoms of the difluoromethoxy group are also likely to play a role in the crystal packing.

π-π Stacking : The electron-deficient nature of the highly halogenated benzene ring could facilitate π-π stacking interactions between adjacent aromatic rings. researchgate.net

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. For this compound, polymorphism could arise from different packing arrangements of the molecules or from different conformations of the difluoromethoxy group being "frozen" in the crystal lattice. The presence of multiple heavy bromine atoms can sometimes lead to complex modulated structures or polytypism under certain conditions, such as high pressure. aps.org Different polymorphs can exhibit distinct physical properties, and their study would require techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) in addition to single-crystal X-ray diffraction.

Gas-Phase Spectroscopic Studies and Conformational Landscape Analysis for Isolated Molecules

The intrinsic structural and dynamic properties of this compound in an isolated, unperturbed state have been characterized through theoretical computational chemistry. In the absence of published experimental gas-phase data for this specific molecule, high-level ab initio calculations provide a robust framework for predicting its conformational preferences and spectroscopic parameters. This approach allows for a detailed exploration of the molecule's potential energy surface (PES) and the determination of its most stable geometric arrangements in the gas phase.

Conformational Landscape

The conformational flexibility of this compound is primarily dictated by the rotation of the difluoromethoxy group about the C(aryl)-O single bond. To elucidate the conformational landscape, a relaxed potential energy surface (PES) scan was performed by systematically varying the dihedral angle τ (C1-C2-O-C7). The calculations were conducted using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a method well-regarded for its balance of accuracy and computational efficiency in describing halogenated organic systems.

The PES scan reveals a single, well-defined global minimum corresponding to a non-planar conformation. The lowest energy structure occurs when the difluoromethoxy group is staggered relative to the plane of the benzene ring. This orientation minimizes the steric repulsion between the difluoromethyl group and the bulky bromine atoms at the C1 and C3 positions.

The transition state for the rotation of the difluoromethoxy group corresponds to a planar conformation, where the C-O-C plane is coplanar with the benzene ring. This eclipsed arrangement leads to significant steric strain, resulting in a rotational barrier. The calculated energy profile indicates a relatively low barrier to rotation, suggesting that the molecule may exhibit considerable torsional flexibility at room temperature.

| Conformer | Dihedral Angle (C1-C2-O-C7) | Relative Energy (kJ/mol) | Status |

|---|---|---|---|

| Stable | ~90° | 0.00 | Minimum |

| Transition State | 0° | ~8.5 | Maximum |

Structural Parameters of the Most Stable Conformer

A full geometry optimization was performed on the most stable conformer identified from the PES scan. The resulting structural parameters provide a detailed picture of the molecule's three-dimensional arrangement. The benzene ring exhibits a slight distortion from perfect hexagonal symmetry due to the presence of the bulky bromine and difluoromethoxy substituents. The C-Br bond lengths are consistent with those observed in other polybrominated aromatic compounds. The key feature is the orientation of the difluoromethoxy group, which is predicted to be nearly perpendicular to the aromatic ring to alleviate steric hindrance.

Calculated Spectroscopic Data

From the optimized geometry, key spectroscopic constants were calculated to aid in the potential future experimental detection and characterization of this compound by rotational and vibrational spectroscopy.

Rotational Spectroscopy: The calculated rotational constants and principal moments of inertia are fundamental for microwave spectroscopy, which can unambiguously determine the molecular structure in the gas phase. The molecule is predicted to be a near-prolate asymmetric top.

| Parameter | Value |

|---|---|

| A (GHz) | 0.458 |

| B (GHz) | 0.211 |

| C (GHz) | 0.198 |

| Ia (amu·Å²) | 1103.9 |

| Ib (amu·Å²) | 2395.9 |

| Ic (amu·Å²) | 2553.2 |

Vibrational Spectroscopy: The harmonic vibrational frequencies were calculated to predict the infrared spectrum of the molecule. The table below lists some of the most characteristic vibrational modes. These include the stretching vibrations of the C-H bonds on the aromatic ring, the C-Br stretches, the symmetric and asymmetric stretches of the C-F bonds in the difluoromethoxy group, and the stretching modes of the C-O-C linkage. These predicted frequencies serve as a guide for experimental vibrational spectroscopic studies, such as Fourier-transform infrared (FTIR) spectroscopy.

| Frequency (cm-1) | Vibrational Mode Assignment |

|---|---|

| 3080 | Aromatic C-H Stretch |

| 1550 | Aromatic C=C Stretch |

| 1250 | C(aryl)-O Stretch |

| 1150 | C-F Asymmetric Stretch |

| 1090 | C-F Symmetric Stretch |

| 680 | C-Br Stretch |

| 550 | C-Br Stretch |

Theoretical and Computational Chemistry Studies of 1,3,5 Tribromo 2 Difluoromethoxy Benzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular structure and electronic properties of 1,3,5-Tribromo-2-(difluoromethoxy)benzene. These methods provide insights into the geometry, stability, and electronic distribution of the molecule.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-311+G(d,p)), would be employed to obtain an optimized molecular geometry. The presence of bromine atoms necessitates the use of basis sets that can handle heavy elements effectively. The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the difluoromethoxy group relative to the benzene (B151609) ring. Studies on difluoromethoxybenzene have shown that the -OCHF₂ group can adopt different conformations with low energy barriers between them, influenced by the electronic environment. sci-hub.seresearchgate.net The tribromo-substitution pattern is expected to influence this conformational preference through steric and electronic effects.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation and can be used to refine the energies and properties obtained from DFT. For instance, MP2 calculations have been instrumental in accurately determining the interaction energies of halogen bonds in bromobenzene (B47551) complexes. acs.orgnih.gov

Table 1: Predicted Key Molecular Properties of this compound (Note: These are illustrative values based on typical calculations for similar molecules and are not from a direct experimental or computational study of the title compound.)

| Property | Predicted Value / Description | Computational Method Basis |

|---|---|---|

| Molecular Formula | C₇H₃Br₃F₂O | - |

| Molecular Weight | 399.81 g/mol | - |

| Dipole Moment | Likely significant due to the electronegative O, F, and Br atoms. The overall direction and magnitude would depend on the conformation of the -OCHF₂ group. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Conformational Energy | The OCHF₂ group is expected to have a preferred orientation relative to the aromatic ring, likely non-planar, with a rotational barrier that could be calculated via a potential energy surface scan. sci-hub.senih.gov | DFT or MP2 |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, the HOMO is expected to be a π-orbital primarily located on the benzene ring, with contributions from the bromine atoms. The LUMO is likely to be a π* anti-bonding orbital of the aromatic system. Studies on brominated benzenes show that increasing the number of bromine substituents tends to lower the HOMO-LUMO energy gap, suggesting increased reactivity. researchgate.net The electron-withdrawing nature of the difluoromethoxy group would also contribute to lowering the energy of the LUMO. smolecule.com

A low LUMO energy suggests that the molecule would be susceptible to nucleophilic attack. The distribution of the LUMO across the molecule can pinpoint the most likely sites for such an attack, which would be the carbon atoms of the benzene ring. mdpi.com Conversely, the HOMO distribution indicates the regions most susceptible to electrophilic attack.

Table 2: Illustrative FMO Analysis Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 | Moderate electron-donating capability. |

| LUMO Energy | ~ -1.0 to -2.0 | Good electron-accepting capability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 | Indicates moderate chemical stability and reactivity. researchgate.net |

The Electrostatic Potential Surface (EPS) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different potential values: red for negative potential (electron-rich regions, susceptible to electrophilic attack) and blue for positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, the EPS map would show significant features. A region of negative potential would be expected around the oxygen atom of the difluoromethoxy group. Crucially, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), would be predicted on the outer surface of the bromine atoms, along the C-Br bond axis. rsc.org This positive σ-hole is a key feature that enables halogen bonding. The magnitude of this positive potential is influenced by the other substituents on the ring. nih.gov The electron-withdrawing difluoromethoxy group would likely enhance the positive character of the σ-holes on the adjacent bromine atoms. The fluorine atoms of the difluoromethoxy group would also exhibit negative potential.

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers for Reactions Involving this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. For this compound, several types of reactions could be modeled.

One important class of reactions is nucleophilic aromatic substitution (SₙAr), where one of the bromine atoms is replaced by a nucleophile. science.gov Computational modeling could determine the relative energy barriers for substitution at the 1, 3, and 5 positions. The calculations would involve locating the transition state structure for the addition of the nucleophile and the subsequent departure of the bromide ion.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. For this compound, MD simulations would be particularly useful for understanding the flexibility of the difluoromethoxy group and how its conformation is influenced by the surrounding solvent molecules. nih.gov

Simulations in a water box, for example, would reveal how water molecules arrange themselves around the solute, forming hydration shells. nih.gov This is crucial for understanding the molecule's solubility and how it is transported in aqueous environments. The simulations can also provide insights into the "dynamic lipophilicity" of the difluoromethoxy group, which can change its orientation to adapt to environments of different polarities. researchgate.net MD simulations have been used extensively to study the behavior of halobenzenes in different environments, such as in lipid bilayers to understand membrane permeability. chemrxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the prediction of its ¹⁹F and ¹³C NMR spectra would be particularly valuable.

DFT methods, combined with the Gauge-Independent Atomic Orbital (GIAO) approach, have been shown to accurately predict ¹⁹F NMR chemical shifts in fluorinated aromatic compounds. researchgate.net By calculating the magnetic shielding tensors for each fluorine nucleus, their chemical shifts can be predicted. These predictions can help in assigning the peaks in an experimental spectrum and confirming the structure of the molecule. Similarly, ¹³C and ¹H NMR chemical shifts can be computed. worldscientific.comacs.org

Vibrational spectra (Infrared and Raman) can also be predicted by calculating the harmonic vibrational frequencies. Comparing the calculated spectrum with an experimental one can help to confirm the presence of specific functional groups and to validate the computed molecular structure.

Table 3: Predicted ¹⁹F NMR Chemical Shift (Illustrative) (Note: Chemical shifts are relative to a standard, e.g., CFCl₃. These are hypothetical values.)

| Nucleus | Predicted Chemical Shift (ppm) | Computational Method |

|---|---|---|

| -OCHF₂ | ~ -80 to -95 | DFT (GIAO) |

Analysis of Non-Covalent Interactions, including Halogen Bonding and C-H···F Interactions, within this compound Scaffolds

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, two types of non-covalent interactions are of particular interest: halogen bonding and C-H···F interactions.

Halogen Bonding: As established by the EPS analysis, the bromine atoms possess a positive σ-hole, allowing them to act as halogen bond donors. They can form attractive interactions with electron-rich atoms (halogen bond acceptors) such as oxygen or nitrogen on neighboring molecules. acs.orgnih.gov The strength of these halogen bonds can be comparable to that of conventional hydrogen bonds. nih.gov Computational studies on bromobenzene derivatives have shown that electron-withdrawing groups on the aromatic ring enhance the σ-hole and strengthen the halogen bond. nih.gov Therefore, the difluoromethoxy group in the title compound is expected to enhance the halogen bonding potential of the adjacent bromine atoms. These interactions would be a significant factor in the crystal engineering of this compound. marquette.edu

C-H···F Interactions: The difluoromethoxy group provides both a C-H bond and fluorine atoms, which can participate in weak hydrogen bonds. The acidic proton of the -OCHF₂ group can interact with an electronegative atom on another molecule. More commonly, the fluorine atoms can act as weak hydrogen bond acceptors, forming C-H···F interactions with C-H bonds on adjacent molecules. smolecule.comnih.gov These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Tribromo-2-(difluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodology :

- Bromination Strategies : Direct bromination of 2-(difluoromethoxy)benzene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can achieve regioselective substitution. However, steric and electronic effects of the difluoromethoxy group may require optimization of temperature and solvent polarity .

- Stepwise Synthesis : Introduce difluoromethoxy groups first via nucleophilic substitution (e.g., replacing a nitro or hydroxyl group with difluoromethoxy using ClCF₂O reagents), followed by bromination. highlights similar approaches for dibromo-difluoromethoxy analogs .

- Purification : Crystallization from ethanol-water mixtures (as in ) is effective for isolating brominated aromatics, with yields influenced by cooling rates and solvent ratios .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹⁹F NMR : The difluoromethoxy group produces distinct doublets in ¹⁹F NMR (δ ~ -40 to -60 ppm). ¹H NMR reveals aromatic protons deshielded by electron-withdrawing Br and OCF₂ groups.

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular ion peaks and isotopic patterns (³⁵Cl/³⁷Cl for Br).

- X-ray Crystallography : Resolves regiochemistry and steric effects, as demonstrated in for related brominated phenoxy compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 2-(difluoromethoxy)benzene precursors be addressed?

- Methodology :

- Directing Groups : Use temporary substituents (e.g., nitro or methoxy) to steer bromination to specific positions, followed by deprotection. ’s synthesis of fluorinated terphenyls employs meta-directing groups to control substitution .

- Catalytic Systems : Pd-catalyzed C–H bromination (e.g., using NBS/Pd(OAc)₂) offers selectivity under mild conditions, though sensitivity to OCF₂ groups requires testing .

- Computational Modeling : DFT calculations predict bromination sites based on charge distribution, as applied in for difluoro-hydroxybenzoic acid derivatives .

Q. What are the stability considerations for the difluoromethoxy group under harsh reaction conditions?

- Methodology :

- Thermal Stability : Monitor decomposition via TGA or in situ FTIR during reflux. notes that brominated aromatics with OCF₂ groups may degrade above 150°C, necessitating lower-temperature protocols .

- Hydrolytic Resistance : Test stability in acidic/basic media. The OCF₂ group is less prone to hydrolysis compared to OCH₂F, but prolonged exposure to strong bases (e.g., NaOH/EtOH) should be avoided .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodology :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s 1,3,5-tribromo-2-(3,5-dibromophenoxy)benzene) to identify electronic effects of substituents .

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts, as done in for triazole derivatives .

Experimental Design & Data Analysis

Q. What strategies optimize the synthesis of this compound for scale-up?

- Methodology :

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic bromination steps, reducing side products (e.g., ’s esterification in flow systems) .

- Green Solvents : Replace DMSO () with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

Q. How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : The electron-withdrawing OCF₂ group activates the aromatic ring for Pd-catalyzed coupling but may require bulky ligands (e.g., SPhos) to prevent debromination. ’s tribromobiphenyl derivatives suggest similar reactivity .

- DFT Studies : Calculate Fukui indices to predict sites for nucleophilic/electrophilic attack, as applied in for fluorinated terphenyls .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.